cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS No.: 851802-09-0
Cat. No.: VC4209729
Molecular Formula: C17H21N3O3S
Molecular Weight: 347.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851802-09-0 |
|---|---|
| Molecular Formula | C17H21N3O3S |
| Molecular Weight | 347.43 |
| IUPAC Name | cyclohexyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
| Standard InChI | InChI=1S/C17H21N3O3S/c21-16(14-4-2-1-3-5-14)19-11-10-18-17(19)24-12-13-6-8-15(9-7-13)20(22)23/h6-9,14H,1-5,10-12H2 |
| Standard InChI Key | GAPKJWGRHVXUKD-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound with a unique molecular structure that integrates various functional groups, including an imidazole ring and a nitro group. This compound is classified under organic chemistry as a member of the imidazole derivatives, which are notable for their diverse biological activities and applications in pharmaceuticals.
Synthesis and Chemical Reactions
The synthesis of cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves several intricate steps, which can be optimized based on reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Synthesis Steps
-
Starting Materials: The synthesis often begins with the preparation of the imidazole core and the nitrobenzyl group.
-
Coupling Reaction: The imidazole and nitrobenzyl components are coupled through a thioether linkage.
-
Cyclohexyl Group Introduction: The cyclohexyl group is introduced to form the final compound.
Mechanism of Action and Biological Applications
The mechanism of action for cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific biological targets. This interaction profile suggests potential applications in pharmacology, particularly as a lead compound for drug development targeting specific enzyme pathways.
Potential Biological Targets
-
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in disease pathways.
-
Receptor Modulation: It could modulate receptors to influence signaling pathways and physiological responses.
Scientific Applications
Cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific applications, primarily in non-human research settings, particularly in the fields of medicinal chemistry and drug development.
Research Areas
-
Medicinal Chemistry: The compound is used as a lead for developing new drugs.
-
Drug Development: It is involved in targeting specific biological pathways for therapeutic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume